3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Overview
Description
Triazoles and their derivatives are found to possess diverse applications in the field of medicine and industry . They have been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory, analgesic antimicrobial agents, and antimycotic ones .
Synthesis Analysis
A series of novel 1,2,4-triazole derivatives have been synthesized as novel antimicrobial agents starting from different 4-substituted benzoic acids . The chemical structures of these newly synthesized compounds were elucidated by Fourier transform infrared spectroscopy (FTIR), 1 H NMR, 13 C NMR, FAB + -MS spectral data, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FTIR), 1 H NMR, 13 C NMR, FAB + -MS spectral data, and elemental analysis .Chemical Reactions Analysis
The synthesis of similar compounds often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2- (4- (1- (2- (4- (2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Scientific Research Applications
Microwave-Assisted Synthesis
One study describes an efficient microwave-assisted method for synthesizing 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives from related compounds. This approach offers a quick and high-yield protocol, with one derivative showing promise as an anticonvulsant agent (Divate & Dhongade-Desai, 2014).
Antimicrobial Activity
Another segment of research focuses on the antimicrobial potential of derivatives of the compound. For instance, a study synthesized novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, including 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, and evaluated them for antimicrobial activity. Some derivatives were identified as promising antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Herbicidal Activity
Research into the herbicidal activity of related compounds synthesized from amino-3-mercapto-1,2,4-triazole, leading to the creation of substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, also highlights the diverse potential applications of this chemical scaffold. The structures and herbicidal activities of these compounds were thoroughly evaluated (Shen De-long, 2005).
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis, characterization, and reactivity of various derivatives of 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These works explore different synthetic pathways, including the use of microwave assistance, to develop compounds with potential biological activities and applications in creating new materials with unique properties (Gomha, 2009).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrimidines, have been reported to have potential activity against c-met kinase .
Mode of Action
It’s worth noting that related compounds, such as [1,2,4]triazolo[4,3-a]pyrimidines, have been reported to exhibit excellent anti-tumor activity . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in tumor growth.
Biochemical Pathways
Related compounds have been reported to affect various biochemical pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
Related compounds have been reported to have good in vivo pharmacokinetic profiles .
Result of Action
Related compounds have been reported to exhibit excellent anti-tumor activity , suggesting that this compound may also have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the target cells .
Future Directions
The future directions for research on “3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” could include further exploration of its potential therapeutic applications, given the diverse biological activities of similar compounds . Additionally, more studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
5-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-9-6-8(7-4-2-1-3-5-7)15-10(12-9)13-14-11(15)17/h1-6H,(H,14,17)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHCLDEGXFUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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